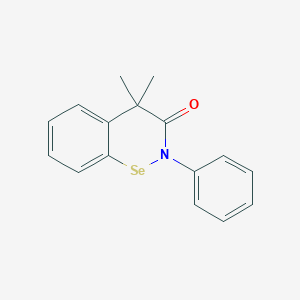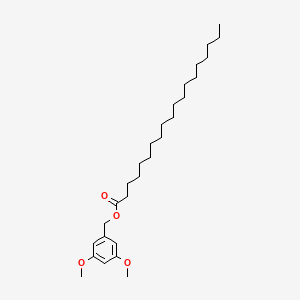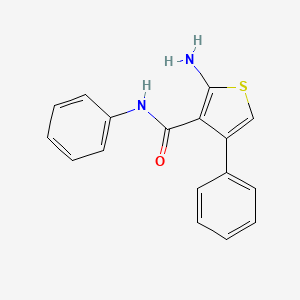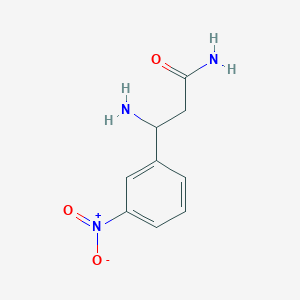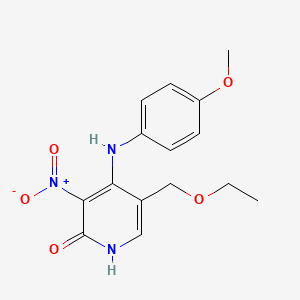
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is a complex organic compound with a unique structure that includes an ethoxymethyl group, a methoxyanilino group, and a nitropyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridinone core using a nitrating agent such as nitric acid.
Attachment of the Methoxyanilino Group: This step involves a nucleophilic substitution reaction where the methoxyaniline is introduced.
Addition of the Ethoxymethyl Group: This can be done through an alkylation reaction using ethoxymethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of new functional groups replacing the methoxyanilino group.
科学的研究の応用
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyanilino group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(4-Methoxyanilino)-3-nitropyridin-2(1H)-one: Lacks the ethoxymethyl group.
5-(Ethoxymethyl)-3-nitropyridin-2(1H)-one: Lacks the methoxyanilino group.
5-(Ethoxymethyl)-4-anilino-3-nitropyridin-2(1H)-one: Lacks the methoxy group on the aniline.
Uniqueness
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is unique due to the presence of both the ethoxymethyl and methoxyanilino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
142893-94-5 |
|---|---|
分子式 |
C15H17N3O5 |
分子量 |
319.31 g/mol |
IUPAC名 |
5-(ethoxymethyl)-4-(4-methoxyanilino)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C15H17N3O5/c1-3-23-9-10-8-16-15(19)14(18(20)21)13(10)17-11-4-6-12(22-2)7-5-11/h4-8H,3,9H2,1-2H3,(H2,16,17,19) |
InChIキー |
LFVJLOOONNRJLI-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CNC(=O)C(=C1NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


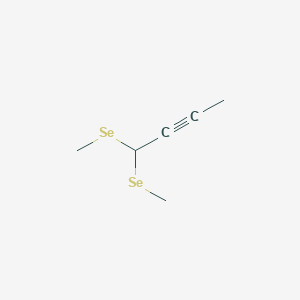
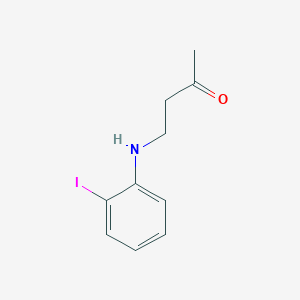
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
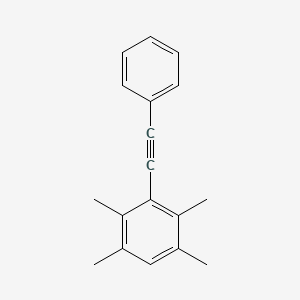
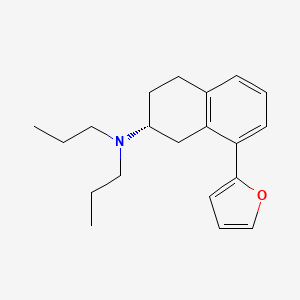

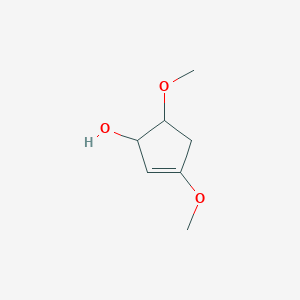
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
